molecular formula C15H15N3O2 B2482391 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide CAS No. 1009229-01-9

1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2482391
CAS No.: 1009229-01-9
M. Wt: 269.304
InChI Key: YKBKFIGQVXHAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.2985 g/mol This compound features a quinoline ring system substituted with a formyl group at the 3-position and a pyrrolidine-2-carboxamide moiety at the 2-position

Preparation Methods

The synthesis of 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted quinoline derivatives.

Scientific Research Applications

1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxylate: An ester derivative with different physicochemical properties.

    1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxylhydrazide: A hydrazide derivative with potential for different biological activities.

Properties

IUPAC Name

1-(3-formylquinolin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c16-14(20)13-6-3-7-18(13)15-11(9-19)8-10-4-1-2-5-12(10)17-15/h1-2,4-5,8-9,13H,3,6-7H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBKFIGQVXHAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3C=C2C=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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